Cas no 1008-75-9 (3-Methyl-5-phenylisoxazole)
3-Methyl-5-phenylisoxazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-5-phenylisoxazole
- 3-methyl-5-phenyl-1,2-oxazole
- 3-methyl-5-phenyloxazole
- Isoxazole,3-methyl-5-phenyl-
- 5-Phenyl-3-methylisoxazole
- Isoxazole, 3-methyl-5-phenyl- (6CI,7CI,8CI,9CI)
- 3-Methyl-5-phenylisoxazole ,97%
- NSC80670
- 3-Methyl-5-phenyl isoxazole
- FT-0687887
- DTXSID10143518
- I(3)-Methyl-I+/--phenyl-isoxazol
- 3-methyl-5-phenyl-isoxazole
- W10687
- J-512878
- 1008-75-9
- MFCD00020810
- AKOS000266300
- Isoxazole, 3-methyl-5-phenyl-
- AM802827
- CS-0034618
- NG-0404
- SY066676
- A800292
- NSC 80670
- NSC-80670
- SCHEMBL354607
- 3-Methyl-5-phenylisoxazole, 95%
- CCG-40373
- DB-058518
- STK226171
- 3-Methyl-5-phenyl-1,2-oxazole; NSC 80670
- DTXCID3066009
-
- MDL: MFCD00020810
- Inchi: 1S/C10H9NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3
- InChI Key: FBYQIYSAUFWXQK-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 159.06847
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Melting Point: 63-68 °C
- Boiling Point: 262-264 °C/760 mmHg
- PSA: 26.03
- LogP: 2.65000
3-Methyl-5-phenylisoxazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
- Risk Phrases:R22
- Safety Term:Hazard Codes XnRisk Statements 22
3-Methyl-5-phenylisoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M165384-10g |
3-Methyl-5-phenylisoxazole |
1008-75-9 | 95% | 10g |
¥1118.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M165384-1g |
3-Methyl-5-phenylisoxazole |
1008-75-9 | 95% | 1g |
¥154.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M165384-5g |
3-Methyl-5-phenylisoxazole |
1008-75-9 | 95% | 5g |
¥678.90 | 2023-09-02 | |
| Chemenu | CM191214-10g |
3-Methyl-5-phenylisoxazole |
1008-75-9 | 95% | 10g |
$204 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 686131-5G |
3-Methyl-5-phenylisoxazole |
1008-75-9 | 95% | 5G |
750.26 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M833419-5g |
3-METHYL-5-PHENYLISOXAZOLE |
1008-75-9 | 97 % | 5g |
751.50 | 2021-05-17 | |
| TRC | M218910-50mg |
3-Methyl-5-phenylisoxazole |
1008-75-9 | 50mg |
$ 57.00 | 2023-09-07 | ||
| TRC | M218910-100mg |
3-Methyl-5-phenylisoxazole |
1008-75-9 | 100mg |
$ 69.00 | 2023-09-07 | ||
| TRC | M218910-500mg |
3-Methyl-5-phenylisoxazole |
1008-75-9 | 500mg |
$ 150.00 | 2023-09-07 | ||
| BAI LING WEI Technology Co., Ltd. | 121365-1G |
3-Methyl-5-phenylisoxazole, 97% |
1008-75-9 | 97% | 1G |
¥ 213 | 2022-04-26 |
3-Methyl-5-phenylisoxazole Suppliers
3-Methyl-5-phenylisoxazole Related Literature
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Wilailak Kaewsri,Charnsak Thongsornkleeb,Jumreang Tummatorn,Somsak Ruchirawat RSC Adv. 2016 6 48666
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2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVII. Nitration of phenylisoxazolesAlan R. Katritzky,Mustafa Konya,H. Okan Tarhan,Alan G. Burton J. Chem. Soc. Perkin Trans. 2 1975 1627
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3. Reactions of 5-substituted 3-alkyl- and 3-aryl-isoxazoles with tetrasulfur tetranitride antimony pentachloride complex (S4N4·SbCl5): complete regioselective formation of 4-substituted 3-acyl- and 3-aroyl-1,2,5-thiadiazoles and their mechanism of formationKil-Joong Kim,Kyongtae Kim J. Chem. Soc. Perkin Trans. 1 1998 2175
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4. 1112. Derivatives of 6-aminopenicillanic acid. Part VI. Penicillins from 3- and 5-phenylisoxazole-4-carboxylic acids and their alkyl and halogen derivativesF. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1963 5838
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5. Kinetics and mechanism of nitration of 3-methyl-1,2-benzisoxazoleGiorgio Bianchi,Luigi Casotti,Dario Passadore,Nicolò Stabile J. Chem. Soc. Perkin Trans. 2 1977 47
Additional information on 3-Methyl-5-phenylisoxazole
Introduction to 3-Methyl-5-phenylisoxazole (CAS No. 1008-75-9)
3-Methyl-5-phenylisoxazole, identified by the Chemical Abstracts Service Number (CAS No.) 1008-75-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoxazole family, a class of molecules characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. The structural features of 3-Methyl-5-phenylisoxazole make it a versatile scaffold for the development of novel bioactive molecules, particularly in the quest for new therapeutic agents.
The molecular structure of 3-Methyl-5-phenylisoxazole consists of a central isoxazole ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited to modulate its biological activity. The presence of the phenyl ring, in particular, introduces hydrophobicity and potential for π-stacking interactions, which are often crucial for binding to biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. 3-Methyl-5-phenylisoxazole has emerged as a promising candidate in this context due to its structural motifs that are reminiscent of known bioactive compounds. For instance, isoxazole derivatives have been explored for their potential antimicrobial, anti-inflammatory, and anticancer properties. The methyl and phenyl substituents in 3-Methyl-5-phenylisoxazole may contribute to its ability to interact with specific binding pockets in biological targets, thereby modulating their function.
One of the most compelling aspects of 3-Methyl-5-phenylisoxazole is its synthetic accessibility. The compound can be readily prepared through established organic synthesis routes, such as cyclization reactions involving appropriate precursors. This ease of synthesis makes it an attractive scaffold for medicinal chemists who are seeking to rapidly generate libraries of analogs for high-throughput screening (HTS). Additionally, the flexibility of the isoxazole core allows for further functionalization at various positions, enabling the exploration of diverse chemical space.
Recent studies have highlighted the potential of 3-Methyl-5-phenylisoxazole as an inhibitor of certain kinases and other enzyme targets implicated in human diseases. Kinases, in particular, are key enzymes involved in signal transduction pathways that regulate cell growth, differentiation, and survival. Inhibiting aberrant kinase activity has become a major focus in drug discovery efforts aimed at treating cancers and inflammatory disorders. The structural features of 3-Methyl-5-phenylisoxazole, including its aromaticity and hydrogen bonding potential, may facilitate its binding to kinase active sites.
Another area where 3-Methyl-5-phenylisoxazole has shown promise is in the development of antimicrobial agents. With the rise of antibiotic-resistant pathogens, there is an urgent need for novel antimicrobial compounds that can overcome existing resistance mechanisms. Isoxazole derivatives have demonstrated efficacy against various bacterial and fungal species by interfering with essential metabolic pathways or membrane integrity. The unique combination of substituents in 3-Methyl-5-phenylisoxazole may enhance its antimicrobial activity by optimizing interactions with microbial targets.
The pharmacokinetic properties of 3-Methyl-5-phenylisoxazole are also subjects of interest in drug development. Factors such as solubility, bioavailability, metabolic stability, and toxicity must be carefully evaluated to ensure that a compound can progress from preclinical studies to clinical trials. Preliminary computational studies suggest that 3-Methyl-5-phenylisoxazole may possess favorable pharmacokinetic profiles, although experimental validation is necessary to confirm these predictions.
In conclusion,3-Methyl-5-phenylisoxazole (CAS No. 1008-75-9) represents a structurally interesting and biologically relevant molecule with potential applications across multiple therapeutic areas. Its synthesis is straightforward, making it suitable for large-scale production and medicinal chemistry exploration. Ongoing research continues to uncover new biological activities and mechanisms by which this compound may exert its effects on disease-related pathways.
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